molecular formula C16H10ClF3N2O B1584286 Fluquazone CAS No. 37554-40-8

Fluquazone

Cat. No.: B1584286
CAS No.: 37554-40-8
M. Wt: 338.71 g/mol
InChI Key: OAIZNWQBWDHNIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluquazone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques, such as continuous flow reactors and automated synthesis, are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Fluquazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. Reactions are often performed under inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Fluquazone has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a building block in the synthesis of complex organic molecules

    Biology: In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its fluorescent properties make it a valuable tool for imaging and tracking biological molecules.

    Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of Fluquazone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Fluquazone can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound stands out due to its unique combination of functional groups and properties, making it versatile for various applications in research and industry.

Properties

CAS No.

37554-40-8

Molecular Formula

C16H10ClF3N2O

Molecular Weight

338.71 g/mol

IUPAC Name

6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one

InChI

InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2

InChI Key

OAIZNWQBWDHNIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F

37554-40-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinethione in 50 ml. of dioxane was added dropwise a solution of 3 g of potassium permangenate in 20 ml. of water. The mixture was stirred at room temperature for 2 hours and then a few drops of formic acid was added. The resultant brown precipitate was filtered off and washed with chloroform. The filtrate was concentrated under reduced pressure and the residue was dissolved in 30 ml. of chloroform. The chloroform solution was combined, washed successively with dilute sodium hydroxide solution and water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue was recrystallized from isopropyl alcohol to give 1 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone, m.p. 184.0°-185.0° C.
Name
1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinethione
Quantity
1.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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3 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 62.7 g of 2-(2,2,2-trifluoroethylamino)-5-chlorobenzophenone, 107 g of ethyl carbamate and 10 g of zinc chloride was heated at 190° C. (oil bath temperature) for 3 hours. After cooling, the reaction mixture was dissolved in chloroform and the insoluble material was filtered off. The chloroform solution was washed successively with dilute hydrochloric acid and water, and dried over anhydrous sodium sulfate. Then the solvent was removed under reduced pressure and the residual solid was washed 3 times with 100 ml of isopropyl ether and dried to give 49.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone as a pale gray powder. Recrystallization from ethanol gave pale yellow needles, m.p. 186.5°-187.5° C.
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
10 g
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catalyst
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 45 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinone in 450 ml. of acetic acid was added dropwise at room temperature a solution of 13.2 g of chromium trioxide in 13.2 ml. of water. The mixture was stirred at room temperature overnight and then poured into 2 l of water. The resultant precipitate was collected by filtration, washed successively with diluted ammonia water and water, and dried to give 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone quantitatively.
Name
1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinone
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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13.2 g
Type
catalyst
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2 L
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of 5.13 g of 4-phenyl-6-chloro-2(1H)-quinazolinone in 60 ml of dimethylformamide was added 0.85 g 62% sodium hydride, and the resulting mixture was stirred at 100° C. for 30 minutes. Thereafter, 10.0 g of 2,2,2-trifluoroethyl iodide was added and the mixture was stirred at 140° C. for 8 hours. After cooling, the reaction mixture was poured into 300 ml of water and the resulting mixture was extracted with chloroform. The chloroform layer was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The oily residue was absorbed on a silica gel column, eluted with chloroform to obtain 3.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone which was recrystallized from ethanol to give pale yellow leaflets melting at 185.0°-186.0° C., and 2.0 g of 2-(2,2,2-trifluoroethoxy)-4-phenyl-6-chloroquinazoline which was recrystallized from ethanol to give pale yellow needles melting at 113.0°-114.0° C.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
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Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of 2.8 g of 2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone in 50 ml. of ethanol was added 4.6 g of ammonium acetate. The mixture was stirred and heated under reflux for 10 hours. Then the solvent was removed under reduced pressure. The residue was triturated with ether, filtered, washed with water and dried to give 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone. Recrystallization from ethanol gave pale yellow crystals, m.p. 185.0°-186° C.
Name
2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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